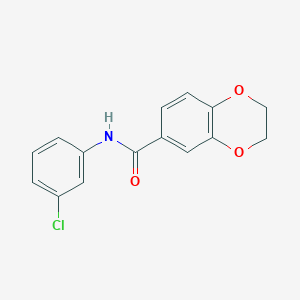![molecular formula C20H23N3O4S2 B251764 2-({[(3,4-Dimethoxyphenyl)carbonyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B251764.png)
2-({[(3,4-Dimethoxyphenyl)carbonyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({[(3,4-Dimethoxyphenyl)carbonyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has shown promising results in various studies, making it a subject of interest for researchers in the field of chemistry and biology.
作用機序
The mechanism of action of 2-({[(3,4-Dimethoxyphenyl)carbonyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is complex and not yet fully understood. Studies have shown that this compound can interact with various targets in the body, including enzymes and receptors. This interaction can lead to various biochemical and physiological effects, such as the inhibition of cancer cell growth and the modulation of the immune system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-({[(3,4-Dimethoxyphenyl)carbonyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide are diverse and depend on the target and the concentration of the compound. Studies have shown that this compound can inhibit the activity of various enzymes, such as topoisomerase and histone deacetylase, leading to the inhibition of cancer cell growth. Additionally, this compound has been found to modulate the immune system by regulating the production of cytokines and the activity of immune cells.
実験室実験の利点と制限
The advantages of using 2-({[(3,4-Dimethoxyphenyl)carbonyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in lab experiments are its potential applications in various fields, its ability to inhibit cancer cell growth, and its immunomodulatory effects. However, the limitations of using this compound include its complex synthesis process, its potential toxicity, and the lack of understanding of its mechanism of action.
将来の方向性
For the study of 2-({[(3,4-Dimethoxyphenyl)carbonyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide include further investigation of its mechanism of action, the development of more efficient synthesis methods, and the exploration of its potential applications in other fields such as infectious diseases and inflammation. Additionally, the use of this compound in combination with other drugs or therapies could lead to more effective treatments for various diseases.
合成法
The synthesis of 2-({[(3,4-Dimethoxyphenyl)carbonyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex process that involves several steps. The most common method for synthesizing this compound is through the reaction of 3,4-dimethoxybenzoyl chloride with thiosemicarbazide, followed by the reaction with 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid. This process yields the final product, which can be purified through various techniques such as recrystallization and chromatography.
科学的研究の応用
The use of 2-({[(3,4-Dimethoxyphenyl)carbonyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in scientific research has been extensive. This compound has been found to have potential applications in various fields, including cancer research, neurology, and immunology. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. Additionally, this compound has been found to have neuroprotective effects and can improve cognitive function, making it a potential treatment for neurological disorders such as Alzheimer's disease. Furthermore, this compound has been found to have immunomodulatory effects, making it a potential treatment for autoimmune diseases.
特性
分子式 |
C20H23N3O4S2 |
|---|---|
分子量 |
433.5 g/mol |
IUPAC名 |
2-[(3,4-dimethoxybenzoyl)carbamothioylamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C20H23N3O4S2/c1-10-4-6-12-15(8-10)29-19(16(12)17(21)24)23-20(28)22-18(25)11-5-7-13(26-2)14(9-11)27-3/h5,7,9-10H,4,6,8H2,1-3H3,(H2,21,24)(H2,22,23,25,28) |
InChIキー |
VOXFOBICMFOULJ-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=S)NC(=O)C3=CC(=C(C=C3)OC)OC |
正規SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=S)NC(=O)C3=CC(=C(C=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B251681.png)
![N-[(6-methyl-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]-2-phenylacetamide](/img/structure/B251683.png)
![N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-N'-(3-propoxybenzoyl)thiourea](/img/structure/B251684.png)
![N-(2-methoxy-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B251685.png)
![N-{4-[(3-chloro-4-methylbenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide](/img/structure/B251686.png)

![2-chloro-4-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251690.png)
![5-bromo-2-methoxy-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251691.png)
![N-{4-[(2,3-dichlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B251694.png)
![N-(4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}phenyl)furan-2-carboxamide](/img/structure/B251696.png)
![N-[4-(butyrylamino)phenyl]-3,4-dimethoxybenzamide](/img/structure/B251697.png)
![N-[4-(acetylamino)phenyl]-5-bromo-1-naphthamide](/img/structure/B251699.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B251701.png)
![3-methyl-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B251708.png)